(1,1-Difluoro-2-methylpropyl)benzene
Overview
Description
(1,1-Difluoro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12F2 It is characterized by the presence of a benzene ring substituted with a 1,1-difluoro-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluoro-2-methylpropyl)benzene typically involves the reaction of benzene with 1,1-difluoro-2-methylpropyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (1,1-Difluoro-2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
(1,1-Difluoro-2-methylpropyl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-2-methylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoroalkyl group can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
- (1,1-Difluoroethyl)benzene
- (1,1-Difluoropropyl)benzene
- (1,1-Difluorobutyl)benzene
Comparison: (1,1-Difluoro-2-methylpropyl)benzene is unique due to the presence of the 2-methyl group, which influences its steric and electronic properties. This structural variation can affect the compound’s reactivity, stability, and interactions with other molecules, distinguishing it from other difluoroalkyl-substituted benzenes.
Properties
IUPAC Name |
(1,1-difluoro-2-methylpropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXAZJHPZEWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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